2'-Deoxy-NAD+

Description

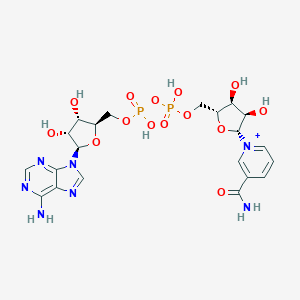

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFJGJZGIEFAR-NNYOXOHSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O14P2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Nicotinamide adenine dinucleotide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53-84-9 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nadide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enzymatic Synthesis and Characterization of 2'-Deoxy-NAD+: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme in cellular metabolism and a substrate for various signaling proteins. Analogs of NAD+, such as 2'-Deoxy-NAD+, are valuable tools for elucidating the mechanisms of NAD+-dependent enzymes and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-Deoxy-NAD+ and its detailed characterization. We present protocols for its synthesis using nicotinamide mononucleotide adenylyltransferase (NMNAT), purification by chromatographic techniques, and characterization by mass spectrometry and NMR spectroscopy. Furthermore, we summarize the known interactions of 2'-Deoxy-NAD+ with key signaling proteins, including its role as a precursor to the TRPM2 channel superagonist, 2'-deoxy-ADPR, and its inhibitory effects on poly(ADP-ribose) polymerase (PARP).

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular bioenergetics, acting as a critical cofactor in redox reactions. Beyond its metabolic functions, NAD+ serves as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/NAD+ glycohydrolases, which are involved in a myriad of cellular processes such as DNA repair, gene expression, and calcium signaling.[1][2][3] The modification of the ribose moiety of NAD+ can significantly alter its interaction with these enzymes, making NAD+ analogs potent tools for research and therapeutic development.

2'-Deoxy-NAD+, which lacks the hydroxyl group at the 2' position of the adenosine ribose, is a particularly interesting analog. This structural modification can influence its binding and reactivity with NAD+-dependent enzymes. This guide details the enzymatic synthesis and in-depth characterization of 2'-Deoxy-NAD+, providing researchers with the necessary information to produce and validate this important molecule for their studies.

Enzymatic Synthesis of 2'-Deoxy-NAD+

The enzymatic synthesis of 2'-Deoxy-NAD+ is achieved through the condensation of nicotinamide mononucleotide (NMN) and 2'-deoxyadenosine triphosphate (2'-dATP), catalyzed by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT).[4] Among the different NMNAT isoforms, NMNAT2, which is predominantly located in the Golgi and cytoplasm, has been shown to effectively catalyze this reaction.[5][6]

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the established method for synthesizing NAD+ analogs using NMNAT.[4]

Materials:

-

Nicotinamide mononucleotide (NMN)

-

2'-deoxyadenosine triphosphate (2'-dATP)

-

Recombinant human NMNAT2 enzyme

-

HEPES buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Inorganic pyrophosphatase

-

Tris-HCl buffer (pH 8.0)

-

Sodium chloride (NaCl)

Procedure:

-

Prepare a reaction mixture containing:

-

Incubate the reaction mixture at 37°C for 2-4 hours.[4]

-

Monitor the progress of the reaction by reverse-phase high-performance liquid chromatography (HPLC).

-

Terminate the reaction by heating at 95°C for 5 minutes or by adding perchloric acid to a final concentration of 0.6 M, followed by neutralization with potassium carbonate.

Diagram: Enzymatic Synthesis of 2'-Deoxy-NAD+

Caption: Enzymatic synthesis of 2'-Deoxy-NAD+ from NMN and 2'-dATP catalyzed by NMNAT2.

Purification of 2'-Deoxy-NAD+

A two-step chromatographic procedure is employed for the efficient purification of 2'-Deoxy-NAD+ from the enzymatic reaction mixture. This involves boronate affinity chromatography to remove unreacted NMN, followed by strong-anion-exchange (SAX) HPLC to separate 2'-Deoxy-NAD+ from the remaining dATP.[4]

Experimental Protocol: Purification

Step 1: Boronate Affinity Chromatography [4][7]

-

Equilibrate a boronate affinity column with a high-ionic-strength alkaline buffer (e.g., 50 mM HEPES, 1 M NaCl, pH 8.5).

-

Load the reaction mixture onto the column. The cis-diols of the ribose in NMN will bind to the boronate groups, while 2'-Deoxy-NAD+ and dATP, lacking the 2'-hydroxyl, will not bind and will be collected in the flow-through.

-

Wash the column with the equilibration buffer to ensure complete elution of the unbound molecules.

-

Pool the flow-through and wash fractions containing 2'-Deoxy-NAD+ and dATP.

Step 2: Strong-Anion-Exchange (SAX) HPLC [4]

-

Equilibrate a SAX-HPLC column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Inject the pooled fractions from the boronate affinity chromatography onto the SAX column.

-

Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in 20 mM Tris-HCl, pH 7.5).

-

Monitor the elution profile at 260 nm. 2'-Deoxy-NAD+ will elute at a specific salt concentration, separated from dATP which has a different charge and will elute at a different point in the gradient.

-

Collect the fractions containing pure 2'-Deoxy-NAD+, desalt, and lyophilize.

Diagram: Purification Workflow

Caption: Two-step purification of 2'-Deoxy-NAD+ using boronate and SAX chromatography.

Characterization of 2'-Deoxy-NAD+

Thorough characterization is essential to confirm the identity and purity of the synthesized 2'-Deoxy-NAD+. The primary methods for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2'-Deoxy-NAD+, the expected molecular weight is lower than that of NAD+ due to the absence of one hydroxyl group.

Expected Fragmentation Pattern:

Based on the fragmentation of NAD+ and its analogs, the major fragmentation of 2'-Deoxy-NAD+ in negative ion mode ESI-MS/MS is expected to involve cleavage of the pyrophosphate bond, leading to the formation of 2'-deoxy-AMP and NMN fragment ions.[8][9] Other characteristic fragments would arise from the loss of the nicotinamide group and cleavages within the ribose moieties.[10][11]

Table 1: Predicted Mass Spectrometry Fragments of 2'-Deoxy-NAD+

| Fragment Ion | Predicted m/z (Negative Ion Mode) | Description |

| [M-H]⁻ | ~648.1 | Parent ion |

| [2'-dAMP-H]⁻ | ~330.0 | 2'-deoxyadenosine monophosphate |

| [NMN-H]⁻ | ~333.0 | Nicotinamide mononucleotide |

| [ADP-ribose-H]⁻ | ~540.1 | Fragment from NAD+ for comparison |

| [2'-deoxy-ADP-ribose-H]⁻ | ~524.1 | Expected fragment from 2'-Deoxy-NAD+ |

NMR Spectroscopy

¹H and ³¹P NMR spectroscopy are powerful tools for confirming the structure of 2'-Deoxy-NAD+. The absence of the 2'-hydroxyl group on the adenosine ribose will result in distinct changes in the ¹H NMR spectrum compared to NAD+. The ³¹P NMR spectrum will show the characteristic signals of the pyrophosphate linkage.

Expected NMR Chemical Shifts:

Table 2: Predicted ¹H and ³¹P NMR Chemical Shifts for 2'-Deoxy-NAD+ (in D₂O)

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Nicotinamide H2 | ~9.3 | s |

| ¹H | Nicotinamide H6 | ~9.1 | d |

| ¹H | Nicotinamide H4 | ~8.8 | d |

| ¹H | Nicotinamide H5 | ~8.2 | t |

| ¹H | Adenine H2 | ~8.4 | s |

| ¹H | Adenine H8 | ~8.1 | s |

| ¹H | Adenosine Ribose H1' | ~6.0 | t |

| ¹H | Adenosine Deoxyribose H2' | ~2.5-2.8 | m |

| ³¹P | α-phosphate | ~ -10 to -11 | d |

| ³¹P | β-phosphate | ~ -10 to -11 | d |

Biological Activity and Interactions

2'-Deoxy-NAD+ has been shown to interact with several key NAD+-dependent enzymes, often with different outcomes compared to its natural counterpart.

CD38/NAD+ Glycohydrolase

CD38 is a multifunctional enzyme that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). 2'-Deoxy-NAD+ is a substrate for CD38, leading to the production of 2'-deoxy-ADP-ribose (2d-ADPR).[14] Notably, 2d-ADPR is a superagonist of the TRPM2 ion channel, a key player in calcium signaling and immune responses.[15][16]

Table 3: Kinetic Parameters of CD38 with NAD+ and 2'-Deoxy-NAD+

| Substrate | Kₘ (µM) | Vₘₐₓ (relative to NAD+) | Reference |

| NAD+ | ~200 | 1 | [14] |

| 2'-Deoxy-NAD+ | ~22 | ~1 | [14] |

Poly(ADP-ribose) Polymerase (PARP)

PARP1 is a key enzyme in DNA repair that uses NAD+ to synthesize poly(ADP-ribose) chains. Studies have shown that 2'-Deoxy-NAD+ is not a substrate for PARP1 but acts as a potent non-competitive inhibitor of the automodification reaction.[4] This inhibitory activity makes 2'-Deoxy-NAD+ a valuable tool for studying PARP1 function.[17][18][19][20]

Sirtuins

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in metabolism, aging, and stress responses. The interaction of 2'-Deoxy-NAD+ with sirtuins is not as well-characterized. The absence of the 2'-hydroxyl group, which is known to be important for binding to some sirtuins, suggests that 2'-Deoxy-NAD+ may act as an inhibitor or a poor substrate for this class of enzymes.[21][22] Further research is needed to fully elucidate these interactions.

Diagram: Signaling Interactions of 2'-Deoxy-NAD+

Caption: Known and potential interactions of 2'-Deoxy-NAD+ in cellular signaling pathways.

Conclusion

2'-Deoxy-NAD+ is a valuable chemical tool for probing the function of NAD+-dependent enzymes. This guide provides a comprehensive framework for its enzymatic synthesis, purification, and characterization. The detailed protocols and compiled data will aid researchers in producing and validating high-quality 2'-Deoxy-NAD+ for their investigations into the complex roles of NAD+ in cellular biology and disease. Further exploration of its interactions with sirtuins and other NAD+-consuming enzymes will undoubtedly provide deeper insights into the intricate regulatory networks governed by this essential coenzyme.

References

- 1. barron.rice.edu [barron.rice.edu]

- 2. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Severe Biallelic Loss-of-function Mutations in Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2) in Two Fetuses with Fetal Akinesia Deformation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMNAT2 nicotinamide nucleotide adenylyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Detection of cerebral NAD+ by in vivo 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-dimensional 1H and 31P NMR spectra and restrained molecular dynamics structure of a covalent CPI-CDPI2-oligodeoxyribonucleotide decamer complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. truniagen.com [truniagen.com]

- 16. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Endogenous Enigma of 2'-Deoxy-NAD+: An Uncharted Territory in Cellular Regulation

While its structural cousin, NAD+, is a well-documented cornerstone of cellular metabolism and signaling, 2'-Deoxy-NAD+ (dNAD+) remains a molecule of significant mystery within the scientific community. Despite in vitro evidence suggesting its potential as a potent regulator of key cellular processes, a comprehensive understanding of its endogenous existence, physiological roles, and the enzymatic machinery governing its lifecycle is strikingly absent from the current body of scientific literature.

At present, a deep dive into the endogenous functions of dNAD+ reveals a landscape with more questions than answers. There is a notable lack of quantitative data on its cellular concentrations, specific pathways for its synthesis and degradation, and its broader impact on cellular signaling networks. This information gap stands in stark contrast to the wealth of knowledge available for NAD+.

A Potent Modulator in a Test Tube: The Case of PARP1

The most significant insight into the potential function of dNAD+ comes from in vitro studies on Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and genomic stability. Research has demonstrated that dNAD+ is not a substrate for PARP1's automodification reaction. Instead, it acts as a potent non-competitive inhibitor of the NAD+ dependent elongation of poly(ADP-ribose) chains. This finding suggests that if dNAD+ is present endogenously, it could play a crucial role in modulating the DNA damage response.

However, the physiological relevance of this inhibition remains speculative without confirmation of dNAD+'s presence and concentration within the cell. The precursor for the adenosine portion of dNAD+ would be 2'-deoxyadenosine triphosphate (dATP), a fundamental building block for DNA synthesis. While dATP is ubiquitous in the nucleus, the enzymatic machinery that would catalyze the formation of dNAD+ from dATP and nicotinamide mononucleotide (NMN) in a cellular context has not been definitively identified. Nicotinamide mononucleotide adenylyltransferases (NMNATs), the enzymes responsible for NAD+ synthesis, have not been shown to readily utilize dATP as a substrate in vivo.

The Sirtuin Question: A Path for Future Research

The sirtuins, a family of NAD+-dependent protein deacetylases, are another major class of enzymes that could potentially be regulated by dNAD+. Sirtuins are key players in a wide range of cellular processes, including aging, metabolism, and inflammation. Given the structural similarity between NAD+ and dNAD+, it is plausible that dNAD+ could also interact with and modulate sirtuin activity. However, dedicated studies exploring the impact of dNAD+ on the enzymatic activity of the seven mammalian sirtuins are currently lacking.

Charting the Uncharted: A Roadmap for Future Investigation

The tantalizing in vitro data on dNAD+'s interaction with PARP1 underscores the urgent need for further research to establish its endogenous role. A clear roadmap for future investigations would involve:

-

Detection and Quantification: The development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), is paramount to definitively detect and quantify dNAD+ in various cellular compartments and tissues.

-

Elucidating Biosynthesis and Degradation: Identifying the enzymes responsible for the synthesis and breakdown of dNAD+ within the cell is a critical next step. This would involve screening candidate enzymes, such as NMNAT isoforms, for their ability to utilize dATP and characterizing the enzymes that may degrade dNAD+.

-

Functional Studies: Once the endogenous presence of dNAD+ is confirmed, functional studies in cellular and animal models will be necessary to unravel its physiological roles. This would include investigating its impact on DNA repair, sirtuin-mediated signaling, and other potential cellular processes.

Logical Relationship: The Knowledge Gap in dNAD+ Research

Caption: A diagram illustrating the current knowledge gap in 2'-Deoxy-NAD+ research.

The Role of 2'-Deoxy-NAD+ in the DNA Damage Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and a critical substrate for enzymes central to the DNA Damage Response (DDR), most notably Poly(ADP-ribose) polymerases (PARPs). The synthetic NAD+ analog, 2'-Deoxy-NAD+ (in which the 2'-hydroxyl group on the adenosine ribose is removed), has emerged as a valuable tool for dissecting the intricacies of PARP1-mediated signaling. This technical guide provides an in-depth exploration of 2'-Deoxy-NAD+, detailing its synthesis, its specific inhibitory action on PARP1, and its application in studying the DDR. This document consolidates current knowledge, presents quantitative data, and provides detailed experimental protocols and pathway diagrams to support researchers in utilizing 2'-Deoxy-NAD+ as a precise molecular probe.

Introduction: NAD+ and the DNA Damage Response

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs this damage to maintain genomic stability. A key player in the DDR is Poly(ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme that acts as a DNA damage sensor. Upon detecting a DNA strand break, PARP1 utilizes NAD+ as a substrate to catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This PARylation event serves as a scaffold to recruit other DNA repair factors, thereby initiating the repair process.

Given the central role of NAD+ in this process, analogs of NAD+ are powerful tools for modulating the activity of PARP1 and other NAD+-consuming enzymes. 2'-Deoxy-NAD+ is one such analog that has demonstrated a specific and potent inhibitory effect on PARP1, making it a valuable instrument for elucidating the nuanced roles of PARP1 in the DDR.

The Biochemistry of 2'-Deoxy-NAD+

Synthesis of 2'-Deoxy-NAD+

2'-Deoxy-NAD+ is not known to be an endogenous molecule and is synthesized enzymatically. The synthesis reaction is catalyzed by NAD+ pyrophosphorylase, also known as nicotinamide mononucleotide adenylyltransferase (NMNAT). This enzyme typically catalyzes the reaction between nicotinamide mononucleotide (NMN) and ATP to form NAD+. However, NMNAT exhibits a degree of substrate promiscuity and can utilize 2'-deoxyadenosine triphosphate (2'-dATP) in place of ATP.

The enzymatic synthesis reaction is as follows:

NMN + 2'-dATP --NMNAT--> 2'-Deoxy-NAD+ + PPi

Purification of the resulting 2'-Deoxy-NAD+ is typically achieved through a combination of affinity chromatography and high-performance liquid chromatography (HPLC).

2'-Deoxy-NAD+ as a PARP1 Inhibitor

Crucially, 2'-Deoxy-NAD+ acts as a potent and specific inhibitor of PARP1. It functions as a non-competitive inhibitor of the PAR chain elongation reaction catalyzed by PARP1. However, it is not a substrate for the initial automodification reaction of PARP1. This differential effect makes 2'-Deoxy-NAD+ a unique tool to separate the initial DNA damage recognition and automodification step from the subsequent PAR chain elongation.

Quantitative Data: Inhibition of PARP1 by 2'-Deoxy-NAD+

The following table summarizes the known quantitative data regarding the interaction of 2'-Deoxy-NAD+ with PARP1. Data on its effects on other PARP family members or SARM1 are currently not well-documented in the literature.

| Enzyme | Substrate/Inhibitor | Km / Ki | Type of Inhibition | Reference |

| PARP1 | NAD+ | ~50 µM | Substrate | [General knowledge] |

| PARP1 | 2'-Deoxy-NAD+ | Not Reported | Potent Non-competitive (elongation) | [1] |

| PARP2 | 2'-Deoxy-NAD+ | Not Reported | Not Reported | |

| SARM1 | 2'-Deoxy-NAD+ | Not Reported | Not Reported |

Signaling Pathways and Logical Relationships

The diagrams below, generated using Graphviz, illustrate the canonical PARP1-mediated DNA damage response pathway and the proposed mechanism of inhibition by 2'-Deoxy-NAD+.

Experimental Protocols

Enzymatic Synthesis and Purification of 2'-Deoxy-NAD+

This protocol is a generalized procedure based on the known substrate specificity of NMNAT. Optimization may be required.

Materials:

-

Nicotinamide mononucleotide (NMN)

-

2'-Deoxyadenosine triphosphate (2'-dATP)

-

Recombinant human NMNAT1

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Affinity chromatography column (e.g., boronate gel)

-

Strong anion-exchange HPLC column

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing 5 mM NMN, 10 mM 2'-dATP, and 1 µg/mL NMNAT1 in Reaction Buffer.

-

Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the mixture to pellet any precipitated protein and collect the supernatant.

-

Apply the supernatant to a boronate gel affinity column to separate NAD+ analogs from nucleotides. Elute the bound fraction according to the manufacturer's instructions.

-

Further purify the eluted fraction using a strong anion-exchange HPLC column with a suitable salt gradient (e.g., 0-1 M NaCl in a Tris-HCl buffer).

-

Collect the fractions corresponding to the 2'-Deoxy-NAD+ peak.

-

Desalt the purified fractions and lyophilize to obtain pure 2'-Deoxy-NAD+.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

PARP1 Activity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of PARP1 activity.

Materials:

-

Recombinant human PARP1

-

Fluorescently labeled DNA oligonucleotide with a single-strand break

-

PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% (w/v) BSA

-

NAD+

-

2'-Deoxy-NAD+ (or other inhibitors)

-

384-well, low-volume, black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of 2'-Deoxy-NAD+ in PARP Assay Buffer.

-

In a 384-well plate, add PARP Assay Buffer, recombinant PARP1 (final concentration ~1-5 nM), and the fluorescently labeled DNA probe (final concentration ~1 nM).

-

Add the serially diluted 2'-Deoxy-NAD+ or vehicle control to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding NAD+ (final concentration ~50 µM).

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition and determine the IC₅₀ value for 2'-Deoxy-NAD+.

The Broader Context: SARM1 and NAD+ Depletion

While PARP1 is a primary consumer of nuclear NAD+ during the DDR, another important NAD+-consuming enzyme, Sterile Alpha and TIR Motif Containing 1 (SARM1), plays a critical role in a distinct pathway of NAD+ depletion, primarily associated with axonal degeneration. SARM1 is activated by an increased NMN/NAD+ ratio and possesses a potent NAD+ hydrolase activity. It is important to note that the DDR initiated by nuclear DNA damage is largely considered a separate process from SARM1-mediated NAD+ depletion in the context of axonal injury. The specificity of 2'-Deoxy-NAD+ for PARP1 makes it a valuable tool to dissect the consequences of inhibiting the PARP1-mediated DDR without directly affecting the SARM1 pathway.

Applications in Drug Development

The specificity of 2'-Deoxy-NAD+ for PARP1 makes it an excellent tool for target validation and mechanistic studies in the development of novel PARP inhibitors. By comparing the cellular effects of 2'-Deoxy-NAD+ with those of pan-PARP inhibitors, researchers can delineate the specific contributions of PARP1 to cellular responses to DNA damage. This can aid in the design of more selective and potent therapeutic agents for cancer and other diseases where PARP1 activity is dysregulated.

Conclusion

2'-Deoxy-NAD+ serves as a powerful and precise tool for investigating the role of PARP1 in the DNA damage response. Its unique mechanism of action, inhibiting PAR chain elongation without affecting automodification, allows for a nuanced dissection of the PARP1 signaling cascade. While further research is needed to fully characterize its inhibitory profile against other NAD+-consuming enzymes, the available data strongly support its utility as a specific PARP1-directed molecular probe. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the adoption of 2'-Deoxy-NAD+ in studies aimed at unraveling the complexities of the DDR and developing next-generation therapeutics.

References

Investigating the Metabolic Fate of 2'-Deoxy-NAD+ in vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic fate of 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+), a synthetic analog of the essential coenzyme NAD+. Understanding the enzymatic processing of this molecule is crucial for its application in research and as a potential therapeutic agent. This document details the primary enzymatic pathways involved, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for studying its metabolism.

Executive Summary

The in vitro metabolism of 2'-Deoxy-NAD+ is predominantly governed by the enzymatic activity of CD38, an NAD+ glycohydrolase. CD38 utilizes 2'-Deoxy-NAD+ as a substrate to produce 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR). Notably, CD38 exhibits a significantly higher affinity for 2'-Deoxy-NAD+ compared to its natural substrate, NAD+. In contrast, major NAD+-consuming enzyme families, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins, do not appear to significantly metabolize 2'-Deoxy-NAD+, highlighting a degree of substrate specificity. This guide provides the methodologies to investigate these metabolic pathways quantitatively.

Enzymatic Processing of 2'-Deoxy-NAD+

The metabolic stability and transformation of 2'-Deoxy-NAD+ in a biological system are primarily determined by its interaction with NAD+-consuming enzymes.

CD38: The Primary Metabolic Hub for 2'-Deoxy-NAD+

CD38, a transmembrane glycoprotein with ecto-enzymatic activity, is the principal enzyme responsible for the metabolism of 2'-Deoxy-NAD+ in vitro. It functions as an NAD+ glycohydrolase (NADase), cleaving the glycosidic bond between the nicotinamide and ribose moieties.

The primary metabolic reaction is the conversion of 2'-Deoxy-NAD+ to 2'-deoxy-ADPR[1]. This product, 2'-deoxy-ADPR, has been identified as a potent agonist for the TRPM2 channel, a non-selective cation channel involved in various physiological and pathological processes[1].

dot

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as ADP-ribosylation. While PARP1 is a major consumer of cellular NAD+, extensive research on NAD+ analogs has shown that modifications on the nicotinamide ribose, such as the absence of the 2'-hydroxyl group, can significantly impact substrate recognition and catalytic activity[1][2][3]. Current literature does not provide evidence for significant metabolism of 2'-Deoxy-NAD+ by PARP enzymes.

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. The catalytic mechanism of sirtuins involves the cleavage of NAD+ to yield nicotinamide and O-acetyl-ADP-ribose. Similar to PARPs, the substrate specificity of sirtuins is sensitive to modifications of the ribose moiety of NAD+[4]. There is currently no direct evidence to suggest that 2'-Deoxy-NAD+ is a substrate for sirtuins.

Quantitative Data on Enzymatic Metabolism

The following table summarizes the available quantitative data for the enzymatic metabolism of 2'-Deoxy-NAD+.

| Enzyme | Substrate | Product(s) | Km | Vmax or kcat | Affinity Comparison | Reference |

| CD38 | 2'-Deoxy-NAD+ | 2'-deoxy-ADPR, Nicotinamide | Not explicitly reported | Comparable to NAD+ | 9.2-fold higher affinity for 2'-Deoxy-NAD+ compared to NAD+ | [5] |

| PARP1 | 2'-Deoxy-NAD+ | No significant activity reported | - | - | - | |

| SIRT1 | 2'-Deoxy-NAD+ | No significant activity reported | - | - | - |

Experimental Protocols

This section provides detailed methodologies for investigating the in vitro metabolic fate of 2'-Deoxy-NAD+.

In Vitro Metabolism Assay using Recombinant CD38 and HPLC Analysis

This protocol describes the incubation of 2'-Deoxy-NAD+ with recombinant human CD38 followed by the analysis of the reaction products by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human CD38 (soluble, active form)

-

2'-Deoxy-NAD+

-

2'-deoxy-ADPR standard

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.4

-

Quenching Solution: 1 M Perchloric Acid

-

Neutralization Solution: 3 M Potassium Carbonate

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 100 mM potassium phosphate, pH 6.0

-

Mobile Phase B: 100 mM potassium phosphate, pH 6.0, with 20% methanol

-

Syringe filters (0.22 µm)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 µM 2'-Deoxy-NAD+ in Reaction Buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding recombinant human CD38 to a final concentration of 10-100 ng/µL.

-

Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

To each aliquot, add an equal volume of ice-cold 1 M Perchloric Acid to stop the reaction and precipitate the enzyme.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize by adding 3 M Potassium Carbonate until the pH is approximately 7.0.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with 100% Mobile Phase A.

-

Inject the prepared sample.

-

Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 20 minutes).

-

Monitor the elution profile at 260 nm.

-

Identify and quantify the peaks corresponding to 2'-Deoxy-NAD+ and 2'-deoxy-ADPR by comparing their retention times and peak areas with those of the standards.

-

dot

PARP1 and SIRT1 Activity Assays

To confirm the lack of 2'-Deoxy-NAD+ metabolism by PARP1 and SIRT1, activity assays can be performed using established protocols with 2'-Deoxy-NAD+ as the potential substrate.

4.2.1 PARP1 Activity Assay (Immunoblot-based):

-

Reaction Setup:

-

Incubate recombinant human PARP1 with activated DNA in PARP reaction buffer.

-

Add 2'-Deoxy-NAD+ (at a concentration similar to that used for NAD+, e.g., 200 µM).

-

Incubate at 30°C for 30-60 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-poly(ADP-ribose) antibody to detect auto-poly-ADP-ribosylation of PARP1. A lack of signal would indicate that 2'-Deoxy-NAD+ is not a substrate.

-

4.2.2 SIRT1 Activity Assay (Fluorometric):

-

Reaction Setup:

-

Use a commercial SIRT1 activity assay kit that employs a fluorogenic acetylated peptide substrate.

-

Set up parallel reactions with either NAD+ (positive control) or 2'-Deoxy-NAD+ as the co-substrate.

-

Incubate with recombinant human SIRT1 according to the manufacturer's instructions.

-

-

Analysis:

-

Measure the fluorescence signal. An increase in fluorescence indicates deacetylation of the substrate. A lack of signal in the presence of 2'-Deoxy-NAD+ would suggest it is not a substrate for SIRT1.

-

Conclusion

The in vitro metabolic fate of 2'-Deoxy-NAD+ is primarily dictated by the NADase activity of CD38, leading to the formation of 2'-deoxy-ADPR. This selective metabolism, coupled with the apparent inactivity of PARPs and sirtuins towards this analog, provides a clear metabolic pathway and highlights the potential for targeted applications of 2'-Deoxy-NAD+ in research and drug development. The provided protocols offer a robust framework for the detailed investigation of these enzymatic processes.

References

- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of 2'-Deoxy-NAD+

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its analog, 2'-Deoxy-NAD+, where the ribose linked to the nicotinamide is replaced by a deoxyribose, is a valuable tool for studying NAD+-dependent enzymes and holds therapeutic potential. Understanding how 2'-Deoxy-NAD+ interacts with and crosses the cell membrane is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of 2'-Deoxy-NAD+ cellular uptake and transport. While direct transporters for 2'-Deoxy-NAD+ remain to be definitively identified, this paper explores plausible pathways based on the transport of NAD+ and other nucleotide analogs. A key focus is the role of the ectoenzyme CD38 in the extracellular metabolism of 2'-Deoxy-NAD+. Detailed experimental protocols for investigating these mechanisms are also provided.

Introduction to 2'-Deoxy-NAD+

2'-Deoxy-NAD+ is a structural analog of NAD+. The absence of the 2'-hydroxyl group on the nicotinamide-ribose moiety makes it a unique probe for investigating the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Furthermore, it is a substrate for the NAD+ glycohydrolase CD38, which metabolizes it to 2'-deoxy-adenosine diphosphoribose (2'-dADPR), a calcium-mobilizing second messenger. The cellular and physiological effects of 2'-Deoxy-NAD+ are thus intrinsically linked to its ability to reach its target enzymes, either by crossing the plasma membrane or by being metabolized extracellularly.

Hypothesized Cellular Uptake and Transport Mechanisms

Direct evidence specifically identifying transporters for 2'-Deoxy-NAD+ is currently lacking in scientific literature. However, based on the transport mechanisms of the parent molecule, NAD+, and other nucleotide analogs, several plausible routes can be hypothesized.

Transport via Connexin 43 (Cx43) Hemichannels

Connexin 43 (Cx43) can form hemichannels in the plasma membrane that allow for the transmembrane flux of small molecules, including NAD+.[1] These channels are known to mediate the bidirectional transport of NAD+ and are regulated by factors such as intracellular calcium concentration.[1][2] Given the structural similarity between NAD+ and 2'-Deoxy-NAD+, it is plausible that Cx43 hemichannels could also facilitate the transport of 2'-Deoxy-NAD+. The substrate specificity of Cx43 for various NAD+ analogs, however, requires further investigation.

dot

Caption: Hypothesized transport of 2'-Deoxy-NAD+ via Connexin 43 hemichannels.

Potential Involvement of Nucleotide Transporters

Various families of transporters are responsible for the cellular uptake of nucleosides and nucleotide analogs. These include equilibrative nucleoside transporters (ENTs), concentrative nucleoside transporters (CNTs), and multidrug resistance proteins (MRPs). While primarily studied for their role in the transport of chemotherapeutic and antiviral nucleoside analogs, it is conceivable that some members of these families could transport 2'-Deoxy-NAD+.[3][4][5] The large size and charge of the 2'-Deoxy-NAD+ molecule may, however, preclude efficient transport by many of these carriers.

Extracellular Metabolism by CD38

A critical aspect of the cellular interaction of 2'-Deoxy-NAD+ involves the ectoenzyme CD38. CD38 is a transmembrane glycoprotein with its catalytic domain facing the extracellular space.[6][7] It functions as a NAD+ glycohydrolase, breaking down extracellular NAD+ and its precursors.[8][9] Importantly, CD38 can utilize 2'-Deoxy-NAD+ as a substrate, converting it to 2'-deoxy-ADPR. This extracellular metabolism prevents the direct cellular uptake of 2'-Deoxy-NAD+ in cells expressing high levels of CD38 and instead generates a distinct signaling molecule.

dot

Caption: Extracellular metabolism of 2'-Deoxy-NAD+ by the ectoenzyme CD38.

Intracellular Transport

Once inside the cell, either through direct transport or as a result of intracellular synthesis, 2'-Deoxy-NAD+ would need to be transported into different subcellular compartments, such as the mitochondria. The recently identified mitochondrial NAD+ transporter, SLC25A51, is responsible for the uptake of NAD+ into the mitochondrial matrix.[10][11] Whether SLC25A51 can also transport 2'-Deoxy-NAD+ is an important question for future research.

Quantitative Data Summary

The following tables summarize the known quantitative data for NAD+ transport and metabolism, which can serve as a reference for designing experiments for 2'-Deoxy-NAD+. It is important to note that specific kinetic data for the transport of 2'-Deoxy-NAD+ is not yet available.

Table 1: Kinetic Parameters of NAD+ Transport via Connexin 43

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| Transport | Bidirectional | 3T3 fibroblasts | [1] |

| Regulation | Ca2+-regulated | 3T3 fibroblasts |[1] |

Table 2: CD38 Enzymatic Activity with NAD+ and Analogs

| Substrate | Product | Significance | Reference |

|---|---|---|---|

| NAD+ | cADPR, ADPR, NAM | Major NADase, Ca2+ signaling | [9][12] |

| NMN | NAM | Degradation of NAD+ precursor | [8] |

| NGD+ | cGDPR | Analog metabolism | [9] |

| 2'-Deoxy-NAD+ | 2'-deoxy-ADPR | Production of a potent Ca2+ mobilizing agent | |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular uptake and transport of 2'-Deoxy-NAD+.

Protocol for Measuring Cellular Uptake of Radiolabeled 2'-Deoxy-NAD+

This protocol is adapted from methods used to study the transport of other nucleotide analogs.

-

Synthesis of Radiolabeled 2'-Deoxy-NAD+ : Synthesize [32P]2'-Deoxy-NAD+ or [3H]2'-Deoxy-NAD+ to allow for sensitive detection.

-

Cell Culture : Culture the cell line of interest (e.g., HeLa, HEK293, or a cell line with known expression of candidate transporters like Cx43) to confluency in 24-well plates.

-

Uptake Assay :

-

Wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Add the transport buffer containing a known concentration of radiolabeled 2'-Deoxy-NAD+ (e.g., 1-100 µM) to each well.

-

Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).

-

To stop the uptake, rapidly wash the cells three times with ice-cold transport buffer containing a high concentration of unlabeled 2'-Deoxy-NAD+ or a known transport inhibitor.

-

-

Cell Lysis and Scintillation Counting :

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Normalize the radioactivity counts to the protein concentration of each sample.

-

Plot the uptake (in pmol/mg protein) against time to determine the initial rate of transport.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of radiolabeled 2'-Deoxy-NAD+.

-

dot

Caption: Experimental workflow for measuring radiolabeled 2'-Deoxy-NAD+ uptake.

Protocol for Assessing the Role of CD38 in 2'-Deoxy-NAD+ Metabolism

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the conversion of 2'-Deoxy-NAD+ to 2'-deoxy-ADPR.

-

Cell Culture : Culture cells with high CD38 expression (e.g., certain hematopoietic cell lines) and a CD38-knockout counterpart as a negative control.

-

Metabolism Assay :

-

Wash the cells with a reaction buffer (e.g., PBS with 1 mM MgCl2, pH 7.4).

-

Add the reaction buffer containing a known concentration of 2'-Deoxy-NAD+ (e.g., 100 µM) to the cells.

-

Incubate at 37°C.

-

At various time points, collect aliquots of the supernatant.

-

Immediately inactivate the enzyme by adding an equal volume of ice-cold 1 M perchloric acid.

-

-

Sample Preparation for HPLC :

-

Neutralize the samples with a solution of K2CO3.

-

Centrifuge to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis :

-

Inject the prepared samples onto a suitable HPLC column (e.g., a C18 reverse-phase column).

-

Use a gradient of a low-concentration phosphate buffer and a high-concentration phosphate buffer with methanol to separate 2'-Deoxy-NAD+ and 2'-deoxy-ADPR.

-

Monitor the elution profile at 260 nm.

-

Quantify the peak areas corresponding to 2'-Deoxy-NAD+ and 2'-deoxy-ADPR using known standards.

-

-

Data Analysis :

-

Plot the concentrations of 2'-Deoxy-NAD+ and 2'-deoxy-ADPR over time to determine the rate of metabolism.

-

Compare the rates between the CD38-expressing and CD38-knockout cells to confirm the role of CD38.

-

Conclusion and Future Directions

The cellular uptake and transport of 2'-Deoxy-NAD+ are critical determinants of its biological activity. While direct transporters remain to be elucidated, plausible mechanisms include transport via Connexin 43 hemichannels and other nucleotide transporters. A key finding is the significant role of the ectoenzyme CD38 in the extracellular metabolism of 2'-Deoxy-NAD+, which represents a parallel pathway influencing its cellular effects.

Future research should focus on:

-

Screening for specific transporters of 2'-Deoxy-NAD+ using genetic and pharmacological approaches.

-

Determining the substrate specificity of Connexin 43 hemichannels and SLC25A51 for 2'-Deoxy-NAD+.

-

Quantifying the kinetic parameters of 2'-Deoxy-NAD+ transport in various cell types.

A thorough understanding of these mechanisms will be instrumental in harnessing the full potential of 2'-Deoxy-NAD+ as a research tool and therapeutic agent.

References

- 1. Connexin 43 hemi channels mediate Ca2+-regulated transmembrane NAD+ fluxes in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Connexin-43 hemichannels mediate cyclic ADP-ribose generation and its Ca2+-mobilizing activity by NAD+/cyclic ADP-ribose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zelcerlab.eu [zelcerlab.eu]

- 5. researchgate.net [researchgate.net]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD38-Induced Metabolic Dysfunction Primes Multiple Myeloma Cells for NAD+-Lowering Agents | MDPI [mdpi.com]

- 10. primescholars.com [primescholars.com]

- 11. Mitochondrial NAD+ gradient sustained by membrane potential and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2'-Deoxy-NAD+

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of 2'-Deoxy-Nicotinamide Adenine Dinucleotide (2'-Deoxy-NAD+), a crucial analog for studying NAD+-dependent enzymes and developing novel therapeutics.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism and signaling.[1][2][3] Analogs of NAD+, such as 2'-Deoxy-NAD+, where the hydroxyl group at the 2' position of the adenosine ribose is removed, are invaluable tools for elucidating the mechanisms of NAD+-dependent enzymes, including PARPs and sirtuins, and for developing specific inhibitors.[1][4] This document outlines established enzymatic and chemical methodologies for the synthesis of 2'-Deoxy-NAD+.

Synthesis Methodologies

The synthesis of 2'-Deoxy-NAD+ can be broadly categorized into two primary approaches: enzymatic synthesis and chemical synthesis. A combination of these, known as chemo-enzymatic synthesis, is also a viable strategy.

Enzymatic Synthesis of 2'-Deoxy-NAD+

Enzymatic synthesis offers high specificity and stereoselectivity, minimizing the need for complex protecting group strategies. The key enzyme for this process is Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), which catalyzes the condensation of nicotinamide mononucleotide (NMN) or its analogs with an ATP analog.[4]

This protocol is adapted from the enzymatic synthesis of deoxyribose analogues of NAD+.[4]

Materials:

-

Nicotinamide mononucleotide (NMN+)

-

2'-Deoxyadenosine triphosphate (dATP)

-

NMN+-adenyl transferase (E.C. 2.7.7.18)

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

-

Boronate gel for affinity chromatography

-

Strong-anion-exchange high-performance liquid chromatography (SAX-HPLC) column

-

Purification buffers (details to be optimized based on the column manufacturer's instructions)

Procedure:

-

Reaction Setup:

-

Dissolve NMN+ and dATP in the reaction buffer.

-

Add NMN+-adenyl transferase to the solution to initiate the reaction.

-

Incubate the reaction mixture at an optimal temperature (typically 37°C) and monitor the progress by HPLC.

-

-

Purification:

-

Affinity Chromatography:

-

Load the reaction mixture onto a boronate gel column. This step efficiently removes unreacted dATP.[4]

-

Wash the column with an appropriate buffer to elute the 2'-Deoxy-NAD+.

-

-

SAX-HPLC:

-

Lyophilization:

-

Lyophilize the purified fractions to obtain 2'-Deoxy-NAD+ as a solid.

-

-

Expected Outcome:

This method yields highly pure 2'-Deoxy-NAD+. The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Chemical Synthesis of NAD+ Analogs

Chemical synthesis provides versatility for creating a wide range of NAD+ analogs with modifications at various positions. A common strategy involves the coupling of a nicotinamide mononucleotide (NMN) analog with an adenosine monophosphate (AMP) analog.

This protocol is a general procedure adapted from the synthesis of various NAD+ analogues.[5]

Materials:

-

Lyophilized analog of NMN

-

Carbonyldiimidazole (CDI)

-

Anhydrous Dimethylformamide (DMF)

-

Adenosine monophosphate (AMP) or its analog

-

Methanol

-

HPLC for reaction monitoring and purification

Procedure:

-

Activation of NMN analog:

-

Dissolve the lyophilized NMN analog in anhydrous DMF under an argon atmosphere.

-

Add carbonyldiimidazole (CDI) to the solution.

-

Stir the reaction mixture at room temperature and monitor the formation of the NMN-imidazolide intermediate by HPLC. The reaction is typically complete within 3 hours.[5]

-

-

Coupling Reaction:

-

Once the activation is complete, add a small amount of methanol to quench any excess CDI.

-

Add the AMP analog to the reaction mixture.

-

Continue stirring at room temperature and monitor the formation of the desired NAD+ analog by HPLC.

-

-

Purification:

-

Purify the final product from the reaction mixture using preparative HPLC.

-

Quantitative Data Summary:

| Starting Material | Coupling Partner | Activating Agent | Product | Yield | Reference |

| ara-F NMN | AMP | CDI | ara-F NAD | N/A | [5] |

| ara-F NMN | IMP | CDI | ara-F NHD | Low | [5] |

| ara-F NMN | GMP | CDI | ara-F NGD | Low | [5] |

| β-NMN | AMP-morpholidate | - | NAD+ | High | [6] |

Yields are reported as described in the source literature.

Signaling Pathways and Experimental Workflows

Conclusion

The methods described provide robust and reproducible pathways for the synthesis of 2'-Deoxy-NAD+. The choice between an enzymatic or chemical approach will depend on the specific requirements of the research, including the desired purity, yield, and the need for analog diversity. Proper purification and characterization are critical steps to ensure the quality of the final product for downstream applications in research and drug development.

References

- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qualialife.com [qualialife.com]

- 3. aboutnad.com [aboutnad.com]

- 4. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A chemical synthesis of nicotinamide adenine dinucleotide (NAD+) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of 2'-Deoxy-NAD+ by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed protocol for the quantification of 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+) in biological samples using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). 2'-Deoxy-NAD+ is a crucial precursor to the second messenger 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR), a potent activator of the TRPM2 ion channel involved in calcium signaling. Accurate quantification of 2'-Deoxy-NAD+ is essential for researchers in cell signaling, immunology, and drug development. This document outlines methods for sample preparation, HPLC analysis, and data interpretation, and includes a summary of available quantitative data.

Introduction

Nicotinamide adenine dinucleotide (NAD+) and its analogs are fundamental molecules in cellular metabolism and signaling. A lesser-studied analog, 2'-Deoxy-NAD+, has emerged as a key player in calcium signaling pathways. The enzyme CD38 metabolizes 2'-Deoxy-NAD+ to produce 2'-deoxy-ADPR, which acts as a superagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel permeable to Ca2+.[1][2] This signaling cascade is implicated in various physiological and pathological processes, particularly in immune cells.

Accurate and sensitive quantification of endogenous 2'-Deoxy-NAD+ is critical to understanding its physiological roles and its potential as a therapeutic target. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC, offers a robust and reliable method for separating and quantifying nucleotides and their derivatives from complex biological matrices.[3] While a specialized two-dimensional HPLC method has been reported for the sensitive detection of 2'-Deoxy-NAD+ in Jurkat T cells, this application note provides a more general, yet effective, single-dimension IP-RP-HPLC protocol that can be adapted by researchers.[1][2]

Signaling Pathway of 2'-Deoxy-NAD+

The primary signaling pathway involving 2'-Deoxy-NAD+ is its conversion to 2'-deoxy-ADPR by the ectoenzyme CD38. 2'-deoxy-ADPR then activates the TRPM2 ion channel, leading to an influx of calcium ions (Ca2+) and subsequent downstream cellular responses.

Caption: Signaling pathway of 2'-Deoxy-NAD+ metabolism and action.

Experimental Workflow

The general workflow for the quantification of 2'-Deoxy-NAD+ from biological samples involves sample preparation (extraction), chromatographic separation, and data analysis.

Caption: Experimental workflow for 2'-Deoxy-NAD+ quantification.

Experimental Protocols

Materials and Reagents

-

Cells or Tissues: e.g., Jurkat T cells, other immune cells, or tissue homogenates.

-

Perchloric Acid (HClO4): 0.6 M, ice-cold.

-

Potassium Carbonate (K2CO3): 3 M.

-

Phosphate Buffer (Mobile Phase A): e.g., 50 mM potassium phosphate, pH 7.0.

-

Methanol (HPLC Grade, Mobile Phase B).

-

Ion-Pairing Agent: e.g., Tetrabutylammonium hydrogen sulfate (TBAHS), added to the aqueous mobile phase.

-

2'-Deoxy-NAD+ Standard: For calibration curve.

-

HPLC System: With UV detector.

-

Reversed-Phase C18 Column: e.g., 5 µm particle size, 4.6 x 250 mm.

Sample Preparation (Acid Extraction)

Acid extraction is a common method for quenching enzymatic activity and extracting nucleotides.

-

Cell Harvesting: For cultured cells, harvest a sufficient number of cells (e.g., 25 million Jurkat T cells have been shown to be adequate for detection).[1][2] Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.

-

Lysis and Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid. Vortex vigorously for 30 seconds.

-

Incubation: Incubate the mixture on ice for 15-20 minutes to allow for complete protein precipitation.

-

Neutralization: Add 3 M potassium carbonate to neutralize the extract to a pH of approximately 6.5-7.0. The volume of K2CO3 required should be predetermined.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated potassium perchlorate and protein debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted nucleotides.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC Conditions (Ion-Pair Reversed-Phase)

This is a general protocol and may require optimization for specific instruments and columns.

-

Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM TBAHS.

-

Mobile Phase B: 100% Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 20-100 µL.

-

Gradient Program:

-

0-5 min: 100% A

-

5-15 min: Linear gradient to 85% A / 15% B

-

15-20 min: Hold at 85% A / 15% B

-

20-22 min: Linear gradient back to 100% A

-

22-30 min: Re-equilibration at 100% A

-

Data Analysis

-

Standard Curve: Prepare a series of 2'-Deoxy-NAD+ standards of known concentrations and inject them into the HPLC system to generate a standard curve based on peak area versus concentration.

-

Quantification: Integrate the peak area corresponding to 2'-Deoxy-NAD+ in the chromatograms of the biological samples.

-

Calculation: Determine the concentration of 2'-Deoxy-NAD+ in the samples by interpolating their peak areas on the standard curve. Normalize the concentration to the initial cell number or protein content of the extract.

Quantitative Data

Quantitative data for endogenous 2'-Deoxy-NAD+ is currently limited in the scientific literature. The available information primarily confirms its presence in specific cell types.

| Cell Type | Method | Reported Concentration | Reference |

| Jurkat T cells | Two-dimensional RP-HPLC | Detectable from 25 million cells | [1][2] |

| Other cell types | - | Data not widely available | - |

Note: The low endogenous levels of 2'-Deoxy-NAD+ necessitate sensitive analytical methods and often require a large number of cells for reliable quantification.

Conclusion

This application note provides a foundational protocol for the quantification of 2'-Deoxy-NAD+ using ion-pair reversed-phase HPLC. The described methods for sample preparation and chromatographic analysis are robust and can be adapted for various research applications. The accurate measurement of 2'-Deoxy-NAD+ will be instrumental in further elucidating its role in cellular signaling and its potential as a biomarker or therapeutic target in diseases involving TRPM2 channel activity. Further research is needed to establish the quantitative levels of 2'-Deoxy-NAD+ across a broader range of biological systems.

References

- 1. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Detecting 2'-Deoxy-NAD+: Advanced Mass Spectrometry Protocols for Researchers

For Immediate Release

[City, State] – [Date] – In response to the growing interest in the novel signaling molecule 2'-Deoxy-NAD+, comprehensive application notes and detailed mass spectrometry protocols are now available for researchers, scientists, and drug development professionals. These resources provide a roadmap for the accurate detection and quantification of this low-abundance metabolite, implicated in critical cellular processes.

2'-Deoxy-adenosine diphosphoribose (2d-ADPR) has been identified as a potent agonist of the TRPM2 ion channel, and its precursor, 2'-Deoxy-NAD+ (2d-NAD+), is a key molecule in its biosynthesis.[1][2] The ability to precisely measure 2d-NAD+ is crucial for understanding its role in signaling pathways and for the development of novel therapeutics targeting these pathways. The following protocols and data are designed to facilitate this research.

Signaling Pathway of 2'-Deoxy-NAD+ and 2d-ADPR

The synthesis of 2d-ADPR from 2'-deoxy-ATP and nicotinamide mononucleotide (NMN) is catalyzed by nicotinamide mononucleotide adenylyltransferase 2 (NMNAT-2) to form 2d-NAD+, which is then converted to 2d-ADPR by the NAD-glycohydrolase CD38.[2]

Caption: Biosynthetic pathway of 2'-Deoxy-NAD+ and its conversion to the TRPM2 agonist 2d-ADPR.

Experimental Protocols

I. Sample Preparation: Extraction of 2'-Deoxy-NAD+ from Biological Samples

Accurate quantification of NAD+ metabolites requires immediate quenching of metabolic activity and efficient extraction.

A. Perchloric Acid Extraction for Tissues and Cells

This method is suitable for the robust extraction of NAD+ and its analogs.

-

Harvesting and Quenching: Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic processes.[3]

-

Homogenization: Homogenize the frozen sample in 10 volumes of ice-cold 0.5 M perchloric acid.

-

Incubation and Lysis: Incubate the homogenate on ice for 30 minutes, with vigorous vortexing every 5 minutes to ensure complete lysis and protein precipitation.[4]

-

Neutralization: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube and neutralize with a 1:1 solution of 0.55 M K2CO3 and 0.36 N triethanolamine (TEA)-HCl to a pH between 7.5 and 8.5.[4]

-

Final Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate. The resulting supernatant is ready for LC-MS/MS analysis.

B. Organic Solvent Extraction for Cells

This method is an alternative for cultured cells and can be adapted for tissues.

-

Quenching and Extraction: For a pellet of approximately 1 million cells, add 1 mL of ice-cold 80% methanol.

-

Lysis: Subject the sample to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a general method that can be optimized for specific instrumentation. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar metabolites like 2'-Deoxy-NAD+.[3][5][6]

Caption: A typical workflow for the quantification of 2'-Deoxy-NAD+ using LC-MS/MS.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | HILIC Column (e.g., Atlantis Premier BEH C18 AX)[7] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with high %B, decrease to elute polar compounds |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) | See Table 3 |

| Collision Gas | Argon |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: These parameters should be optimized for the specific instrument being used.

Table 3: MRM Transitions for 2'-Deoxy-NAD+ and Related Analytes

While specific, validated MRM transitions for 2'-Deoxy-NAD+ are not widely published, they can be predicted based on the fragmentation of NAD+ and other deoxy-adenosine compounds. The following are proposed transitions that should be validated by direct infusion of a standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2'-Deoxy-NAD+ | ~648.1 | ~136.1 (Nicotinamide) | ~25-35 |

| ~410.1 (Deoxy-ADP) | ~15-25 | ||

| NAD+ (for comparison) | 664.1 | 136.1 (Nicotinamide) | 46[8] |

| 428.1 (ADP-ribose) | ~20-30 | ||

| 2d-ADPR | ~542.1 | ~410.1 (Deoxy-ADP) | ~15-25 |

| ~136.0 (Adenine) | ~30-40 |

Collision energies are instrument-dependent and require optimization.

Quantitative Data

Quantitative data for endogenous 2'-Deoxy-NAD+ is emerging. One study demonstrated that 25 million Jurkat T cells were sufficient for its quantification using a two-dimensional HPLC method.[1] The levels of NAD+ and its metabolites can vary significantly between cell types and tissues. For context, typical intracellular concentrations of NAD+ are in the range of 1 µM to 1 mM.[8]

Table 4: Representative Concentrations of NAD+ Metabolites in Biological Samples

| Metabolite | Sample Type | Concentration Range | Reference |

| NAD+ | Human Whole Blood | 10 - 42 µM | [5] |

| NAD+ | Mouse Liver | ~600 - 800 pmol/mg | [9] |

| NAD+ | Mouse Brain | ~200 - 300 pmol/mg | [8] |

| NADPH | Human Whole Blood | 8 - 35 µM | [5] |

Researchers should establish their own baseline concentrations for 2'-Deoxy-NAD+ in their specific biological systems of interest.

Conclusion

The protocols outlined in these application notes provide a robust framework for the reliable detection and quantification of 2'-Deoxy-NAD+ by mass spectrometry. By leveraging these methods, researchers can further elucidate the role of this important signaling molecule in health and disease, paving the way for new therapeutic strategies. The provided diagrams and tabulated data offer a quick reference for experimental design and data interpretation.

References

- 1. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry | MDPI [mdpi.com]

- 7. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzymatic Assays Using 2'-Deoxy-NAD+

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and an essential substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and NAD+ glycohydrolases like CD38.[1][2] These enzymes play vital roles in DNA repair, cellular signaling, and metabolism, making them attractive targets for drug discovery.[3][4] The use of NAD+ analogs, such as 2'-Deoxy-nicotinamide adenine dinucleotide (2'-Deoxy-NAD+), provides a valuable tool for elucidating enzyme mechanisms, identifying specific inhibitors, and developing robust high-throughput screening assays.

This document provides detailed protocols and application notes for developing and utilizing enzymatic assays with 2'-Deoxy-NAD+ as a substrate, with a primary focus on the NAD+ glycohydrolase CD38, an enzyme known to effectively catalyze its conversion.[5][6]

Principle of the Assay

The enzymatic assays described herein are based on the hydrolysis of 2'-Deoxy-NAD+ by an NAD+-consuming enzyme, such as CD38. The reaction yields 2'-deoxy-adenosine diphosphate ribose (2'dADPR) and nicotinamide (NAM).[5][6] The activity of the enzyme can be quantified by measuring the rate of product formation.

A robust and versatile method for this is a coupled enzymatic assay that detects the production of nicotinamide. In this two-step process, the nicotinamide produced in the primary reaction is used by a second enzyme, nicotinamidase (Pnc1), to produce nicotinic acid and ammonia. The ammonia is then detected via a reaction with o-phthalaldehyde (OPT), which generates a highly fluorescent product. This method is advantageous as it is adaptable to any enzyme that releases nicotinamide, offering a continuous and highly sensitive readout.

Data Presentation: Enzyme Kinetics

Quantitative analysis of enzyme kinetics is crucial for comparing substrate efficiency and inhibitor potency. Studies have shown that CD38 not only utilizes 2'-Deoxy-NAD+ but does so with significantly higher affinity than its natural substrate, NAD+.

Table 1: Comparative Kinetic Parameters for Human CD38

| Substrate | Km (µM) | Relative Vmax | Fold Change in Affinity (Km NAD+ / Km 2'-Deoxy-NAD+) |

|---|---|---|---|

| NAD+ | ~26 | 1.0 | 1.0 |

| 2'-Deoxy-NAD+ | ~2.8 | ~1.0 | 9.2 |

Data derived from kinetic analysis showing a 9.2-fold higher affinity of CD38 for 2'-Deoxy-NAD+ with a comparable maximal velocity (Vmax) to NAD+.[5][7]

Visualizations

Enzymatic Reaction Pathway

Caption: Reaction catalyzed by CD38 using 2'-Deoxy-NAD+ as a substrate.

Coupled Assay Principle for Nicotinamide Detection

References

- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of CD38 in Adipose Tissue: Tuning Coenzyme Availability? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Probing PARP1 Activity with 2'-Deoxy-NAD+: A Tool for Distinguishing Mono- and Poly-ADP-Ribosylation

For Immediate Release

Fort Worth, TX – Researchers and drug development professionals now have access to detailed guidelines on the application of 2'-Deoxy-NAD+, a crucial analog of nicotinamide adenine dinucleotide (NAD+), for the nuanced study of Poly(ADP-ribose) polymerase 1 (PARP1) activity. These comprehensive application notes and protocols offer a valuable resource for investigating the distinct enzymatic reactions of ADP-ribosylation, a key post-translational modification involved in DNA repair, cell signaling, and cancer.

Recent studies have elucidated that while 2'-Deoxy-NAD+ is not utilized by PARP1 for the elongation of poly(ADP-ribose) (PAR) chains, it serves as a potent noncompetitive inhibitor of this process.[1][2] This unique characteristic allows for the selective investigation of mono(ADP-ribosyl)transferases, which, in contrast to PARP1, can effectively use 2'-Deoxy-NAD+ as a substrate.[1][3] This differential substrate utilization provides a powerful tool to dissect the contributions of mono- versus poly-ADP-ribosylation in complex biological systems.

These application notes provide researchers with the necessary protocols to leverage 2'-Deoxy-NAD+ in their experimental designs, including methods for the synthesis and purification of this NAD+ analog, as well as detailed procedures for in vitro PARP1 inhibition assays. The accompanying data summaries and visualizations will aid in the interpretation of experimental results and the design of novel therapeutic strategies targeting PARP1.

Application Notes

The study of Poly(ADP-ribose) polymerase 1 (PARP1) is central to understanding cellular responses to DNA damage and developing targeted cancer therapies. PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, is a critical signaling event that recruits DNA repair machinery to sites of DNA damage.